9-((1,3-Dihydroxy-2-propylthio)methyl)guanine
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Overview
Description
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic analog of the nucleoside guanosine and has been studied for its potential in treating viral infections, particularly those caused by herpesviruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine typically involves the condensation of epichlorohydrin with N2,9-diacetylguanine. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of acid anhydrides and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the synthesis of other antiviral compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine involves the inhibition of viral DNA synthesis. The compound is converted intracellularly to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpesvirus infections.
Ganciclovir: Similar in structure and function, used primarily for cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is unique due to its specific structure, which allows for potent antiviral activity with a broad spectrum of action against various herpesviruses. Its ability to inhibit viral DNA synthesis selectively makes it a valuable compound in antiviral research and therapy .
Properties
CAS No. |
97151-23-0 |
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Molecular Formula |
C9H13N5O3S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfanylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
InChI Key |
MXCLLTYHKOFHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CSC(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
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